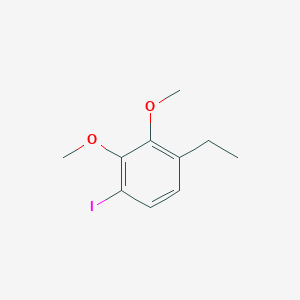

1,2-Dimethoxy-3-ethyl-6-iodobenzene

Beschreibung

1,2-Dimethoxy-3-ethyl-6-iodobenzene is a substituted benzene derivative featuring methoxy groups at positions 1 and 2, an ethyl group at position 3, and an iodine atom at position 4. Its molecular formula is C₉H₁₁IO₂.

Eigenschaften

Molekularformel |

C10H13IO2 |

|---|---|

Molekulargewicht |

292.11 g/mol |

IUPAC-Name |

1-ethyl-4-iodo-2,3-dimethoxybenzene |

InChI |

InChI=1S/C10H13IO2/c1-4-7-5-6-8(11)10(13-3)9(7)12-2/h5-6H,4H2,1-3H3 |

InChI-Schlüssel |

BDRQVEHNJAXDBO-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C(=C(C=C1)I)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-3-ethyl-6-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1,2-dimethoxy-3-ethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dimethoxy-3-ethyl-6-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of compounds like 1,2-dimethoxy-3-ethyl-6-aminobenzene.

Oxidation: Formation of 1,2-dimethoxy-3-ethyl-6-iodobenzaldehyde or 1,2-dimethoxy-3-ethyl-6-iodobenzoic acid.

Reduction: Formation of 1,2-dimethoxy-3-ethylbenzene.

Wissenschaftliche Forschungsanwendungen

1,2-Dimethoxy-3-ethyl-6-iodobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2-Dimethoxy-3-ethyl-6-iodobenzene involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The methoxy groups can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with 1,2-Dichloro-3-iodobenzene ()

Key Differences :

- The methoxy and ethyl groups in the target compound increase steric hindrance and lipophilicity compared to the smaller chloro substituents in 1,2-dichloro-3-iodobenzene.

- Electron-donating methoxy groups may stabilize carbocation intermediates, whereas chloro groups deactivate the aromatic ring.

Comparison with Isoquinoline Derivatives ()

The compounds in (e.g., ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate) share methoxy and alkyl substituents but are based on an isoquinoline scaffold rather than benzene. Key distinctions include:

- Aromatic System: Isoquinoline derivatives incorporate a nitrogen-containing heterocycle, enabling hydrogen bonding and basicity, absent in the purely hydrocarbon-based target compound.

- Substitution Patterns: The isoquinoline derivatives feature substitutions on a bicyclic system, which alters electronic and steric properties compared to the monosubstituted benzene core.

- Applications: Isoquinoline derivatives are often explored for biological activity (e.g., alkaloid analogs), whereas iodinated benzenes are more commonly used in materials science or as synthetic intermediates .

Biologische Aktivität

1,2-Dimethoxy-3-ethyl-6-iodobenzene is an organic compound with notable applications in various scientific fields, particularly in chemistry and biology. This article delves into its biological activity, focusing on its potential antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

- Molecular Formula : C10H13IO2

- Molecular Weight : 292.11 g/mol

- IUPAC Name : 1-ethyl-4-iodo-2,3-dimethoxybenzene

- Canonical SMILES : CCC1=C(C(=C(C=C1)I)OC)OC

Synthesis Methods

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. A common method includes:

- Iodination of 1,2-dimethoxy-3-ethylbenzene using iodine and an oxidizing agent (e.g., nitric acid).

- The reaction is conducted in organic solvents like acetic acid or chloroform at elevated temperatures.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve the disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the iodine atom is believed to enhance its reactivity and biological efficacy.

The biological activity of this compound can be attributed to several factors:

- Halogen Bonding : The iodine atom can form halogen bonds with biological macromolecules, influencing binding affinities to proteins and enzymes.

- Metabolic Transformations : The methoxy groups can undergo metabolic transformations leading to the formation of active metabolites that exert biological effects.

Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial properties of various halogenated compounds, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 50 |

| Control (Ampicillin) | 10 |

Study 2: Anticancer Activity in Cell Lines

A separate study evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF7). The compound was found to inhibit cell growth with an IC50 value of 25 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 25 |

| Control (Doxorubicin) | 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.